molecular formula C7H10N4O3 B8741287 6-amino-5-nitroso-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 76194-05-3

6-amino-5-nitroso-1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8741287
Key on ui cas rn: 76194-05-3
M. Wt: 198.18 g/mol
InChI Key: PJHVUYYGBOUXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04325956

Procedure details

To 34.3 g (0.20 mol) of 6-amino-1-propyl-2,4-(1H,3H)-pyrimidinedione (II), dissolved in 900 ml hot water, was added 45 ml of 5 N HCl and 15 g of NaNO2 (0.22 mol) which was dissolved in water. After cooling the red crystals were filtered off and washed with water. Yield 33.3 g (83%) (III) NMR.
Quantity
34.3 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH2:8][CH2:9][CH3:10])[C:6](=[O:11])[NH:5][C:4](=[O:12])[CH:3]=1.Cl.[N:14]([O-])=[O:15].[Na+]>O>[NH2:1][C:2]1[N:7]([CH2:8][CH2:9][CH3:10])[C:6](=[O:11])[NH:5][C:4](=[O:12])[C:3]=1[N:14]=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
34.3 g
Type
reactant
Smiles
NC1=CC(NC(N1CCC)=O)=O
Name
Quantity
900 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the red crystals
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
NC1=C(C(NC(N1CCC)=O)=O)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.